molecular formula C9H13BrO2 B8503458 2-Bromo-5-propylcyclohexane-1,3-dione

2-Bromo-5-propylcyclohexane-1,3-dione

Cat. No. B8503458
M. Wt: 233.10 g/mol
InChI Key: VJHQFDOHVPHQIL-UHFFFAOYSA-N
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Patent
US07888344B2

Procedure details

To a stirred solution of 5-propylcyclohexane-1,3-dione (1.54 g, 10 mmol) in AcOH (20 mL) at r.t. was added bromine (1.6 g, 0.51 mL, 1 mmol) dropwise. The reaction was carried out according to Method A to give the title compound in quantitative yield as a light brown solid, which was used without further purification. LCMS (ES+) 232.9 (M+H)+.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[CH2:9][C:8](=[O:10])[CH2:7][C:6](=[O:11])[CH2:5]1)[CH2:2][CH3:3].[Br:12]Br>CC(O)=O>[Br:12][CH:7]1[C:6](=[O:11])[CH2:5][CH:4]([CH2:1][CH2:2][CH3:3])[CH2:9][C:8]1=[O:10]

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
C(CC)C1CC(CC(C1)=O)=O
Name
Quantity
0.51 mL
Type
reactant
Smiles
BrBr
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1C(CC(CC1=O)CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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